molecular formula C20H21ClN2O3 B4067744 1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

Cat. No.: B4067744
M. Wt: 372.8 g/mol
InChI Key: DEUDRHOKIJCFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1240702 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound has been explored for its role in the synthesis of novel 1,2,4-triazole derivatives, which exhibit antimicrobial activities. Specifically, certain derivatives have been found to possess good or moderate activities against a range of test microorganisms, highlighting the potential for developing new antimicrobial agents using this compound as a precursor or structural framework (Bektaş et al., 2010).

Development of Anti-hypertensive Agents

An improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in the synthesis of anti-hypertensive drugs such as Doxazosin, has been described. This process highlights the compound's significance in the pharmaceutical industry for the production of drugs targeting hypertension (Ramesh et al., 2006).

Pharmacological Evaluation for CNS Activity

Piperazine derivatives, including the discussed compound, have been identified as promising antidiabetic compounds. A specific derivative was shown to significantly enhance insulin secretion in a rat model of diabetes, indicating the potential for developing new diabetes treatments leveraging the pharmacological properties of piperazine-based structures (Le Bihan et al., 1999).

Exploration as Antiviral and Antimicrobial Agents

New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research demonstrates the compound's utility in creating substances with significant biological activities, offering potential applications in combating viral and microbial infections (Reddy et al., 2013).

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-14-6-7-15(21)12-16(14)22-8-10-23(11-9-22)20(24)19-13-25-17-4-2-3-5-18(17)26-19/h2-7,12,19H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUDRHOKIJCFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

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